Product packaging for Hexadecane-D34(Cat. No.:CAS No. 15716-08-2)

Hexadecane-D34

Cat. No.: B103118
CAS No.: 15716-08-2
M. Wt: 260.65 g/mol
InChI Key: DCAYPVUWAIABOU-BMDGSOBCSA-N
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Description

Contextualization of Deuterated Hydrocarbons in Scientific Inquiry

Deuterated hydrocarbons, including Hexadecane-d34, are a class of compounds where some or all hydrogen atoms have been replaced by deuterium (B1214612). aanda.org This substitution has a minimal effect on the chemical properties of the molecule but significantly alters its mass. rsc.org This mass difference is the cornerstone of their application in a wide array of scientific fields, including chemistry, biology, and materials science. ontosight.ai

The use of deuterated compounds allows researchers to trace the path of molecules through complex chemical reactions and biological pathways. synmr.inmusechem.com By introducing a "heavy" labeled compound, scientists can distinguish it from its naturally occurring, non-deuterated counterparts. researchgate.net This ability to track specific molecules provides invaluable insights into reaction mechanisms, metabolic processes, and the structure of materials at the molecular level. synmr.inacs.org Furthermore, the difference in mass between hydrogen and deuterium can lead to kinetic isotope effects, where the rate of a chemical reaction is altered, providing further clues about the reaction mechanism. acs.org

The hydrogen isotopic compositions of sedimentary hydrocarbons, for instance, are utilized to explore topics ranging from paleoclimatology to understanding petroleum systems. However, these compositions can be influenced by a variety of factors, including the isotopic composition of environmental water, biological processes, and hydrogen exchange over geological time.

Significance of Isotopic Labeling for Molecular-Level Investigations

Isotopic labeling is a technique that involves the incorporation of isotopes, such as deuterium, carbon-13, or nitrogen-15, into molecules to act as tracers. synmr.increative-proteomics.com This method is one of the most effective and least invasive ways to monitor the behavior of substances in various systems. researchgate.net

The primary advantage of isotopic labeling lies in its ability to provide a clear and unambiguous signal for the labeled molecule. In techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, the difference in mass or magnetic properties of the isotope allows for its specific detection and quantification. chemicalbook.comsynmr.in

This compound, for example, is widely used as an internal standard in analytical chemistry. chemicalbook.compubcompare.ai When analyzing a complex mixture, a known amount of this compound is added to the sample. scioninstruments.com Because it behaves chemically almost identically to its non-deuterated form (hexadecane) but is easily distinguishable by its mass, it serves as a reliable reference point for quantifying the amount of hexadecane (B31444) present in the sample. chemicalbook.comss-pub.org This is particularly crucial for ensuring the accuracy and reliability of analytical measurements. guidechem.com

Recent research has also utilized this compound in studies of interfacial phenomena, such as the structure of water at the surface of oil droplets. escholarship.org In these experiments, the deuterated oil is used because its spectroscopic signal is distinct from that of water, allowing for a clear investigation of the water molecules at the interface. escholarship.org Similarly, it has been employed in studies of the anaerobic biodegradation of hydrocarbons, where the deuterated compound helps to elucidate the metabolic pathways involved. researchgate.netasm.org

Interactive Data Table: Physicochemical Properties of this compound

PropertyValue
Chemical Formula C16D34 nih.gov
Molecular Weight 260.65 g/mol nih.gov
Appearance Colorless liquid guidechem.com
Melting Point 18 °C chemicalbook.com
Boiling Point 287 °C chemicalbook.com
Density 0.773 g/mL at 25 °C chemicalbook.com
Solubility Soluble in alcohol, acetone, and ether; insoluble in water. chemicalbook.comechemi.com
CAS Number 15716-08-2 chemicalbook.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H34 B103118 Hexadecane-D34 CAS No. 15716-08-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,16-tetratriacontadeuteriohexadecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H34/c1-3-5-7-9-11-13-15-16-14-12-10-8-6-4-2/h3-16H2,1-2H3/i1D3,2D3,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2,15D2,16D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCAYPVUWAIABOU-BMDGSOBCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H34
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40486642
Record name Hexadecane-d34
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15716-08-2
Record name Hexadecane-D34
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hexadecane-d34
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 15716-08-2
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Record name HEXADECANE-D34
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Synthesis and Isotopic Enrichment Methodologies for Hexadecane D34

Deuteration Techniques and Reaction Pathways

The selection of a synthetic pathway for Hexadecane-d34 depends on factors such as the desired level of isotopic purity, scale of the reaction, and availability of starting materials and reagents.

Catalytic liquid-phase hydrogen/deuterium (B1214612) (H/D) exchange is a direct and efficient method for producing fully deuterated high-molecular-weight hydrocarbons like this compound. cdnsciencepub.com This technique involves the direct interaction of liquid n-hexadecane with deuterium gas (D₂) in the presence of a heterogeneous catalyst. cdnsciencepub.com The C-H bonds in alkanes, while generally inert, can be activated by various catalytic materials, facilitating the exchange process. researchgate.netacs.org

A notable preparative system involves passing deuterium gas through liquid n-hexadecane heated to 190-200 °C, which contains a fixed-bed, carbon-supported catalyst. cdnsciencepub.com Several noble metal catalysts are effective for this transformation:

Rhodium on charcoal (Rh/C)

Platinum on charcoal (Pt/C)

Palladium on charcoal (Pd/C)

Among these, Rh/C has been found to be an efficient catalyst for C-H bond activation-based multiple H/D exchange reactions of non-activated alkanes. capes.gov.br The process is typically carried out over an extended period, with the isotopic purity of the product monitored over time. For instance, after 316 hours of exchange, n-hexadecane was reported to reach 99.4% deuteration. cdnsciencepub.com A key advantage of this method is that it avoids cracking or structural isomerization of the hydrocarbon chain, yielding a product with high chemical and isotopic purity. cdnsciencepub.com

Table 1: Catalytic Liquid-Phase H/D Exchange for this compound Synthesis

Parameter Description Research Findings
Reaction Type Heterogeneous catalytic exchange Liquid-phase n-hexadecane is reacted with gaseous deuterium. cdnsciencepub.com
Catalysts Carbon-supported noble metals Rh/C, Pt/C, and Pd/C are effective. cdnsciencepub.com Rh/C is noted for high efficiency in alkane C-H activation. capes.gov.br
Deuterium Source Deuterium gas (D₂) Passed through the heated liquid hydrocarbon. cdnsciencepub.com
Temperature 190-200 °C Sufficient to maintain the hydrocarbon in the liquid phase and promote the exchange reaction. cdnsciencepub.com
Purity High isotopic and chemical purity Achieved >99% deuteration without structural isomerization. cdnsciencepub.com

An alternative to direct exchange on the final molecule is to construct the hexadecane (B31444) chain using smaller, pre-deuterated reagents. This bottom-up approach offers versatility and can be tailored to introduce deuterium into specific positions or to achieve full deuteration.

One documented pathway involves the dehalogenation of alkyl halides. cdnsciencepub.com In this type of procedure, a long-chain iodoalkane, such as 1-iodohexadecane, can be reduced using zinc powder in the presence of an acidic deuterium source. chemicalbook.com A more general approach for preparing deuterated alkanes involves the reaction of alkyl halides with zinc dust in a deuterium oxide (D₂O) and dioxane solution. cdnsciencepub.com

Another synthetic strategy is the Kolbe electrolysis. A two-step synthesis for producing specifically labeled alkanes has been described starting from a carboxylic acid. acs.org This method first involves an H/D exchange of the α-hydrogens of the carboxylic acid (e.g., nonanoic acid) using a deuterated acid like DCl in D₂O. The resulting deuterated acid then undergoes Kolbe electrolysis, where it is dimerized to form the final deuterated alkane. acs.org

Catalytic transfer deuteration represents an emerging and powerful technique that avoids the use of high-pressure deuterium gas. nih.govmarquette.edu These methods employ readily available deuterium donors, such as deuterated alcohols (e.g., 2-propanol-d8), deuterated silanes, or sodium borodeuteride (NaBD₄), in the presence of a transition metal catalyst to reduce and deuterate a suitable precursor, such as an alkene or alkyne. nih.govmarquette.edumarquette.edu

In some methodologies, the solvent itself serves as the deuterium source. This is particularly common in H/D exchange reactions where deuterium oxide (D₂O) is used due to its relative low cost and availability. For instance, an efficient H/D exchange of unfunctionalized alkanes can be achieved using a Rh/C catalyst in D₂O under a hydrogen atmosphere at 160 °C. capes.gov.br

While many examples focus on smaller alkanes or other functional groups, the principles are applicable to larger molecules. For example, palladium-catalyzed methods have been developed for the late-stage deuteration of complex organic molecules using a D₂O and co-solvent system. acs.org Such reactions highlight the utility of D₂O as a practical deuterium source for achieving high levels of isotopic incorporation. acs.org

Utilization of Deuterated Reagents in Synthetic Procedures

Characterization of Isotopic and Chemical Purity in Synthesized Products

Following synthesis, it is critical to determine the isotopic enrichment and chemical purity of the this compound product. This ensures that the compound meets the required standards for its intended application, such as for use as an internal standard in mass spectrometry. chemicalbook.com The primary analytical techniques employed for this characterization are mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. rsc.org Commercial suppliers often provide a certificate of analysis detailing the purity as determined by these methods. targetanalysis.grsigmaaldrich.com

Mass Spectrometry (MS) is a fundamental tool for determining isotopic purity. nih.gov High-resolution mass spectrometry (HR-MS) can distinguish between molecules with very small mass differences. nih.gov In the analysis of this compound, the instrument measures the mass-to-charge ratio of the molecular ions. The fully deuterated molecule, CD₃(CD₂)₁₄CD₃, has a different mass than its unlabeled counterpart (C₁₆H₃₄) and any partially deuterated isotopologues. The isotopic purity is calculated by analyzing the relative intensities of the ion signals corresponding to the different deuterated states (e.g., d₃₃, d₃₄). researchgate.netalmacgroup.com For this compound, a mass shift of M+34 compared to the unlabeled compound is expected.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides complementary information about the structure and isotopic labeling of the compound. rsc.org

¹H NMR (Proton NMR) is used to confirm the absence of hydrogen atoms. In a highly enriched sample of this compound, the signals corresponding to C-H bonds should be virtually nonexistent. The spectrum of the deuterated compound in a standard NMR solvent like chloroform-d (B32938) (CDCl₃) would show a dramatic reduction in proton signals compared to unlabeled hexadecane. guidechem.comchemicalbook.com

²H NMR (Deuterium NMR) can be used to directly observe the deuterium nuclei, confirming their presence and providing information about their chemical environment within the molecule.

¹³C NMR (Carbon-13 NMR) is also valuable. The coupling patterns between carbon and deuterium (C-D) differ from carbon-hydrogen (C-H) couplings, providing further confirmation of successful deuteration.

Commercially available this compound typically has a high specified isotopic purity.

Table 2: Typical Characterization Data for Commercial this compound

Property Typical Value / Method Reference
Chemical Formula CD₃(CD₂)₁₄CD₃ cdnisotopes.com
Molecular Weight 260.65 g/mol cdnisotopes.com
Isotopic Purity ≥98 atom % D cdnisotopes.combiomart.cn
Mass Shift M+34
Appearance Colorless liquid or solid guidechem.comguidechem.com
Characterization Techniques Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy chemicalbook.comrsc.org
Chemical Purity Often ≥98% isotope.com

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

²H NMR for Probing Molecular Dynamics and Conformational States

Deuterium (B1214612) (²H) NMR spectroscopy is a powerful method for studying the molecular dynamics of Hexadecane-d34. In environments like nonionic surfactant bilayers, the deuterium NMR signal provides insights into the molecule's orientation and movement. mst.edu Studies using selectively deuterated n-hexadecane within urea (B33335) inclusion compounds have demonstrated that ²H NMR, particularly through line shape analysis and relaxation experiments, can create a detailed picture of the alkane chain's behavior. acs.org

Research on n-hexadecane in urea inclusion compounds has revealed distinct dynamic states depending on temperature. acs.org In the low-temperature phase, the alkyl chains exhibit fast but restricted rotational motions. acs.org As the temperature increases past a solid-solid phase transition, the chains begin to rotate rapidly and almost without restriction around the channel's long axis, indicating a dynamic order-disorder transition. acs.org This work also showed that the conformational order changes significantly, with the population of the trans conformation increasing from 0.7 in the low-temperature phase to 0.95 in the high-temperature phase. acs.org These findings highlight the sensitivity of ²H NMR to both molecular motion and conformational state. Solid-state ²H NMR is also instrumental in studying the deformation of lipid bilayers, where the segmental order parameters of deuterated lipids are directly related to the bilayer's stress field. nih.gov

ParameterLow-Temperature PhaseHigh-Temperature Phase
Rotational Motion Fast but restricted (rate ~10⁷ s⁻¹)Rapid and unrestricted (rate ~10¹⁰ s⁻¹)
trans Population (pt) 0.70.95

This interactive table summarizes the dynamic and conformational parameters of n-hexadecane in a urea inclusion compound as determined by ²H NMR. acs.org

Mass Spectrometry (MS) Techniques

Internal Standard Utility for Quantitative Analytical Procedures

This compound is widely employed as an internal standard in quantitative analytical methods, particularly those using gas chromatography-mass spectrometry (GC-MS). guidechem.compubcompare.ai The technique of isotope dilution mass spectrometry (IDMS) relies on adding a known quantity of an isotopically labeled compound, such as this compound, to a sample before analysis. fda.gov Because the deuterated standard is chemically identical to its non-deuterated counterpart (the analyte), it behaves similarly during sample extraction, cleanup, and GC separation. researchgate.netss-pub.org

This co-elution allows for accurate quantification because any sample loss during preparation will affect both the analyte and the standard equally. fda.govucl.ac.uk In the mass spectrometer, the deuterated standard is easily distinguished from the native analyte due to its higher mass. researchgate.net For example, this compound has been used as an internal standard for the quantification of total hydrocarbons and specific n-alkanes in environmental samples like sediments and biota. researchgate.netss-pub.orgepd.gov.hk The concentration of the target analyte is calculated by comparing its MS response to the response of the known amount of added this compound. epd.gov.hk

Analyte GroupInternal Standard UsedAnalytical TechniqueReference
n-Alkanes (n-C16, n-C17, Pristane, etc.)n-Hexadecane-d34GC-MS researchgate.net
Semivolatile Organic Compoundsn-Hexadecane-d34GC-MS epd.gov.hk
Total Hydrocarbons (C10-C20)n-Hexadecane-d34GC-MS ss-pub.org
Plasticizersn-Hexadecane-d34GC-MS/Polyarc FID oup.com

This interactive table shows examples of analytical procedures where this compound is used as an internal standard.

Analysis of Deuterated Analogue Fragmentation Patterns

The mass spectrum of an organic compound provides a "molecular fingerprint" based on its fragmentation pattern upon ionization. openstax.org When analyzing this compound, its fragmentation pattern is compared to that of standard n-hexadecane. The molecular ion (M⁺) of this compound will appear at a mass-to-charge ratio (m/z) that is 34 units higher than that of n-hexadecane (C₁₆H₃₄, MW ≈ 226 g/mol vs. C₁₆D₃₄, MW ≈ 260 g/mol ).

The fragmentation of straight-chain alkanes typically involves the loss of alkyl groups, resulting in clusters of peaks separated by 14 mass units (representing CH₂ groups). libretexts.org For this compound, these fragment ions will also be shifted to higher masses. For instance, a common fragment in alkanes is the butyl cation at m/z 57 ([C₄H₉]⁺). scribd.com For this compound, the corresponding deuterated fragment ([C₄D₉]⁺) would be expected at a higher m/z. Studies on the anaerobic metabolism of hexadecane (B31444) used GC-MS to analyze metabolites. researchgate.net By comparing the mass spectra of metabolites from cultures fed with n-hexadecane versus those fed with this compound, researchers could confirm the structure of the metabolites and elucidate the metabolic pathway. researchgate.net The distinct mass shift in the fragments served as definitive proof of the substrate's incorporation. researchgate.net

IonFormula (Protonated)m/z (Protonated)Formula (Deuterated)Expected m/z (Deuterated)
Molecular Ion [C₁₆H₃₄]⁺~226[C₁₆D₃₄]⁺~260
Loss of Methyl [C₁₅H₃₁]⁺~211[C₁₅D₃₁]⁺~242
Loss of Ethyl [C₁₄H₂₉]⁺~197[C₁₄D₂₉]⁺~225
Butyl Cation [C₄H₉]⁺57[C₄D₉]⁺66
Propyl Cation [C₃H₇]⁺43[C₃D₇]⁺50

This interactive table compares the theoretical m/z values for the molecular ion and common fragment ions of n-hexadecane and this compound.

Vibrational Spectroscopy Methods

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, probes the vibrational modes of molecules. The substitution of hydrogen with deuterium significantly alters these vibrational frequencies due to the increased mass of deuterium. This isotopic shift is a powerful tool for assigning specific vibrational modes. uci.eduosti.gov

The most prominent change occurs in the C-H stretching region. C-H stretching vibrations typically appear in the 2850-3000 cm⁻¹ range in IR and Raman spectra. spectroscopyonline.com In this compound, these are replaced by C-D stretching vibrations, which are found at much lower frequencies, approximately in the 2050-2250 cm⁻¹ range. This clear separation helps in identifying and studying the behavior of the hydrocarbon chains without interference from other C-H containing species in a mixture. uu.nl For example, vibrational sum-frequency generation (SFG) spectroscopy, a surface-specific technique, has utilized this compound as a solvent to study the ordering of molecules at interfaces. uu.nl The absence of C-H signals from the bulk solvent allowed for the specific detection of C-H vibrations from the molecules of interest at the surface. uu.nl Studies on deuterated alkanes have been fundamental in developing and validating models for the vibrational spectra of polymethylene chains. cdnsciencepub.com

Vibrational ModeTypical Wavenumber Range (C-H)Expected Wavenumber Range (C-D)
Stretching (ν) 2850 - 3000 cm⁻¹~2050 - 2250 cm⁻¹
Bending (δ) 1350 - 1470 cm⁻¹~950 - 1100 cm⁻¹

This interactive table provides a general comparison of the expected frequency ranges for C-H versus C-D vibrations in alkanes.

Sum Frequency Generation (SFG) Spectroscopy for Interfacial Structures

Vibrational Sum Frequency Generation (SFG) spectroscopy is a surface-sensitive, second-order nonlinear optical technique ideal for investigating the molecular structure and orientation at interfaces. rwth-aachen.de By combining a fixed-frequency visible laser beam with a tunable infrared (IR) laser beam, SFG selectively generates a signal from environments where inversion symmetry is broken, such as at an interface. rwth-aachen.dersc.org This makes it a powerful tool for probing the vibrational signatures of molecules like this compound at liquid-liquid or solid-liquid interfaces.

In studies of the hexadecane/aqueous interface, SFG spectra reveal distinct peaks corresponding to the vibrational modes of the hexadecane molecules. For instance, in the C-H stretching region, typical spectra under SSP (S-polarized SFG, S-polarized visible, P-polarized IR) polarization show characteristic bands assigned to the symmetric stretch (ss) of methyl (CH₃) and methylene (B1212753) (CH₂) groups. researchgate.net

Key Research Findings:

Displacement at Interfaces: When an amphiphilic polymer is introduced to a hexadecane-water interface, SFG spectra can confirm the displacement of hexadecane molecules by the polymer. This is observed by the disappearance of the characteristic hexadecane vibrational features. researchgate.net

Interfacial Water Structure: In studies of deuterated hexadecane (d34-hexadecane) nanodroplets in D₂O, SFG scattering (SFS) is used to probe the structure of water at the oil-water interface. epfl.chepfl.ch The use of deuterated compounds allows for the clear observation of O-D stretching vibrations of D₂O without interference from C-H or C-D modes of the alkane. epfl.ch

Polarization Analysis: By analyzing SFG spectra collected with different polarization combinations (e.g., SSP, PPP), the orientation of specific molecular groups at the interface can be determined. For the hexadecane/aqueous interface, PPP spectra show peaks at different wavenumbers compared to SSP spectra, providing detailed information on molecular arrangement. researchgate.net

Table 1: Characteristic SFG Peaks at the Hexadecane/Aqueous Interface

Polarization Wavenumber (cm⁻¹) Assignment Reference
SSP 2858 CH₂ symmetric stretch (ss) researchgate.net
SSP 2878 CH₃ symmetric stretch (ss) researchgate.net
SSP 2942 Fermi resonance of hexadecane researchgate.net
PPP 2858 CH₂ related mode researchgate.net
PPP 2903 CH₃ related mode researchgate.net
PPP 2965 CH₃ related mode researchgate.net

Isotope-Edited Fourier Transform Infrared (FTIR) Spectroscopy

Isotope-edited Fourier Transform Infrared (FTIR) spectroscopy is a technique that utilizes isotopic labeling to isolate the vibrational signals of specific molecules or parts of molecules within a complex system. nih.govresearchgate.net By replacing hydrogen atoms with deuterium in hexadecane to create this compound, the frequencies of the C-D stretching vibrations are significantly shifted from the C-H stretching vibrations of other components. This isotopic shift allows for the unambiguous study of the deuterated molecule's conformation and environment.

The principle is based on the harmonic oscillator approximation, where the vibrational frequency is dependent on the reduced mass of the atoms in the bond. The substitution of hydrogen with the heavier deuterium isotope leads to a predictable decrease in the vibrational frequency.

Key Research Findings:

Spectral Shifts: For hexadecane, the deuteration of the alkyl chains results in substantial shifts of the methylene stretching vibrations. The antisymmetric C-H stretching vibration shifts from approximately 2926 cm⁻¹ to a C-D stretch at 2198 cm⁻¹. The symmetric C-H stretch shifts from around 2854 cm⁻¹ to a C-D stretch at 2095 cm⁻¹. researchgate.net

Probing Local Polarity: While not directly reported for this compound, isotope-edited FTIR is a powerful method for mapping local polarity in complex environments like proteins. huji.ac.il The linewidth of an isotope-edited peak can provide information about the local electrostatic environment, a principle that could be applied to study the surroundings of this compound in emulsions or at interfaces. huji.ac.il

Table 2: Isotopic Shifts in FTIR Spectroscopy for Hexadecane

Vibrational Mode Wavenumber in Hexadecane (cm⁻¹) Wavenumber in this compound (cm⁻¹) Reference
Antisymmetric Methylene Stretch 2926 2198 researchgate.net
Symmetric Methylene Stretch 2854 2095 researchgate.net

Raman Multivariate Curve Resolution (Raman-MCR) Spectroscopy for Interface Studies

The combination of Raman spectroscopy with Multivariate Curve Resolution (MCR) is a powerful analytical approach for deconvoluting complex spectra and identifying the contributions of individual chemical components in a mixture. mdpi.comnih.gov Raman-MCR is particularly useful for studying interfacial phenomena, such as the structure of water at the surface of oil droplets. researchgate.net

In this method, a series of Raman spectra are collected from the sample, and MCR algorithms are used to resolve the data into a set of "pure component" spectra and their corresponding concentration profiles. nih.gov The use of this compound is advantageous as its Raman signals are distinct from those of water (H₂O or D₂O) and other hydrogenated species, simplifying the spectral deconvolution process.

Key Research Findings:

Probing Interfacial Water: Raman-MCR has been successfully applied to study 1% d34-hexadecane oil emulsions in water. researchgate.net This technique allowed researchers to isolate the spectrum of water molecules at the oil-water interface and investigate their structural organization. researchgate.netescholarship.org

Identifying Water Structural Perturbations: By analyzing the resolved water spectrum, the method can reveal structural disorder and the presence of enhanced electric fields at the mesoscale interfaces of oil-in-water emulsions. researchgate.net This provides insights into how the hydrophobic surface of hexadecane perturbs the hydrogen-bonding network of adjacent water molecules.

Neutron Scattering Techniques

Neutron scattering is an experimental technique used to determine the atomic and magnetic structure and dynamics of a material. The key advantage of using neutrons is their sensitivity to light elements, particularly their ability to distinguish between isotopes like hydrogen and deuterium. This makes neutron scattering exceptionally well-suited for studying soft matter and organic systems containing this compound.

Quasi-Elastic Neutron Scattering (QENS) for Molecular Motion Studies

Quasi-elastic neutron scattering (QENS) is a high-resolution neutron scattering technique that probes low-energy molecular motions, such as translational diffusion and molecular reorientations. rwth-aachen.deepj-conferences.org It measures the small energy transfers that occur when neutrons scatter from moving atoms, providing information on dynamic processes occurring on timescales from picoseconds to nanoseconds. ornl.gov

The large incoherent scattering cross-section of hydrogen makes QENS highly sensitive to the motions of hydrogen-containing molecules. Conversely, by using deuterated samples like this compound, the incoherent scattering from the alkane is suppressed, allowing for the study of the dynamics of other hydrogenous components in the system, such as water molecules at an interface. frontiersin.org

Key Principles and Applications:

Types of Motion: QENS can distinguish between different types of molecular motion, such as continuous diffusion, jump diffusion, and localized rotational motions. frontiersin.orgresearchgate.net

Energy and Length Scales: The technique probes dynamic processes on time scales from 10⁻¹³ to 10⁻⁷ seconds and on length scales from 1 to 500 Å. rwth-aachen.de

Activation Energies: By performing measurements at different temperatures, QENS can be used to determine the activation energies associated with the observed dynamic processes. rwth-aachen.deresearchgate.net

Neutron Reflectometry for Interfacial Structural Analysis

Neutron reflectometry (NR) is a powerful technique for studying the structure of surfaces and buried interfaces with high resolution. qmul.ac.uk It measures the reflection of a neutron beam from a flat surface to determine the scattering length density (SLD) profile perpendicular to the interface. The SLD is dependent on the atomic composition, and the significant difference in scattering length between hydrogen and deuterium provides excellent contrast for soft matter systems.

By using this compound in conjunction with hydrogenated materials and solvents like H₂O or D₂O, specific layers or components at an interface can be made "visible" or "invisible" to the neutron beam through a method called contrast variation. qmul.ac.uk

Key Research Findings:

Adsorbed Layer Thickness and Density: NR is widely used to characterize the thickness and composition of adsorbed surfactant or polymer layers at the this compound/water interface. qmul.ac.uk For example, studies on hexadecylamine (B48584) adsorption from hexadecane onto an iron surface used deuterated hexadecane to determine that the amine forms a dense monolayer with a thickness of 16 to 20 Å. acs.org

Interfacial Composition: In studies of mixed monolayers, such as those containing surfactants and polymers, NR with deuterated components like this compound can deliver a direct characterization of the interfacial structure and composition, which is often not possible with other techniques like X-ray reflectivity. qmul.ac.ukill.fr

Structural Changes Under Shear: An emerging application is the use of NR to study the structure of adsorbed additive layers under high shear, simulating fluid lubrication conditions. By using deuterated solvents, changes in the thickness and density of adsorbed layers on a surface can be evaluated in operando. kyoto-u.ac.jp

Table 3: Scattering Length Densities (SLD) for Neutron Reflectometry

Material SLD (x 10⁻⁶ Å⁻²) Reference
This compound ~6.1 - 6.4 (calculated) qmul.ac.uk
H₂O -0.56 qmul.ac.uk
D₂O 6.35 qmul.ac.uk
Silicon (Si) 2.07 qmul.ac.uk
Iron (Fe) 8.02 acs.org

Note: SLD values can vary slightly based on density and isotopic purity.

Molecular and Supramolecular Dynamics Investigations

Computational Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a powerful tool for investigating the behavior of molecules at an atomic level. For hexadecane-d34, these simulations reveal intricate details about its properties in confined spaces and in mixtures, offering a molecular-level understanding that complements experimental findings.

Rheological Behavior of Confined this compound Films

When confined to nanometer-scale films, such as those in lubrication contexts, the rheological properties of hexadecane (B31444) diverge significantly from its bulk behavior. MD simulations have been instrumental in characterizing these changes. researchgate.net

Studies on thin hexadecane films confined between surfaces like iron, iron oxides, and alumina (B75360) show that mechanical and thermal properties are highly dependent on the conditions of confinement. researchgate.netnih.govaip.org The shear stress within the film increases with higher loading pressure and shear rates, while it tends to decrease at higher surface temperatures. researchgate.net Conversely, the coefficient of friction shows an opposite trend to the loading pressure. researchgate.net The viscosity of the confined film increases exponentially with pressure up to a critical point, after which it levels off. researchgate.net

The nature of the confining surfaces also plays a critical role. Simulations comparing pure iron and its oxide surfaces revealed that surface corrugation is more influential than the strength of wall-fluid adhesion in determining the shear stress of the confined hexadecane film. nih.govaip.org For instance, despite stronger fluid attraction to pure iron surfaces, shear stress is considerably lower on Fe(100) and Fe(110) surfaces compared to various iron oxide surfaces. nih.gov The texture of the confining surfaces, such as sinusoidal, sawtooth, or squaretooth patterns, also significantly affects the viscosity by influencing the formation and molecular orientation of crystalline bridges within the lubricant. mdpi.com

ParameterEffect on Confined Hexadecane FilmSource(s)
Loading Pressure Increases shear stress, lubricant density, and viscosity; decreases coefficient of friction. researchgate.net
Shear Rate Increases shear stress and coefficient of friction; can lead to severe interfacial slip. researchgate.net
Temperature Decreases shear stress and coefficient of friction. researchgate.net
Surface Material Surface corrugation plays a more significant role than wall-fluid adhesion strength in determining shear stress. nih.govaip.org
Surface Texture Influences the formation of crystalline bridges and overall viscosity. mdpi.com

Interfacial Tension and Viscosity Studies of Binary Mixtures with Dissolved Gases

The presence of dissolved gases can significantly alter the interfacial and viscous properties of hexadecane. Equilibrium molecular dynamics (EMD) simulations, in conjunction with experimental techniques like surface light scattering (SLS), have been used to study these effects in binary mixtures of n-hexadecane with various gases. fau.deacs.org

A comprehensive study investigated mixtures with hydrogen, helium, methane, water, nitrogen, carbon monoxide, and carbon dioxide over a temperature range of 298 to 573 K. fau.deacs.org The results showed that for lighter gases like hydrogen and helium, and also for water, the influence on viscosity and interfacial tension was minimal. fau.deacs.org However, for other gases such as methane, nitrogen, carbon monoxide, and carbon dioxide, a notable decrease of up to 30% was observed in both properties. fau.deacs.org EMD simulations demonstrated good agreement with experimental results for interfacial tension, which could be linked to the enrichment of solute molecules at the vapor-liquid interface. fau.deacs.org However, the simulations were less accurate in predicting the influence of the dissolved gas on viscosity. fau.deacs.org

Dissolved GasEffect on Viscosity of n-HexadecaneEffect on Interfacial Tension of n-HexadecaneSource(s)
Hydrogen (H₂) & Helium (He) Small influenceSmall influence fau.deacs.org
Methane (CH₄) Decrease up to 30%Decrease up to 30% fau.deacs.org
Water (H₂O) Small influenceSmall influence fau.deacs.org
Nitrogen (N₂) ** Decrease up to 30%Decrease up to 30% fau.deacs.org
Carbon Monoxide (CO) Decrease up to 30%Decrease up to 30% fau.deacs.org
Carbon Dioxide (CO₂) **Decrease up to 30%Decrease up to 30% fau.deacs.org

Modeling of Molecular Ordering and Slip Phenomena at Interfaces

MD simulations have provided crucial insights into the molecular-level ordering of hexadecane at interfaces and the phenomenon of slip, where the fluid velocity at a solid boundary is non-zero. acs.orgresearchgate.net These phenomena are critical in nanofluidics and tribology.

Simulations of n-hexadecane confined between surfactant-coated hematite (B75146) surfaces showed that a measurable slip length is observed only at high surfactant coverage, which creates a smooth interface. acs.org The slip length is sensitive to the type of surfactant, its coverage, the applied shear rate, and pressure. acs.org An interesting finding is that the slip length increases with pressure, suggesting that the viscous friction between hexadecane molecules increases more than the friction at the surfactant-hexadecane interface. acs.org

The ordering of hexadecane molecules near a surface is also a key factor. Studies of hexadecane on an Au(001) surface showed preferential adsorption of the long-chain molecules, leading to the layer-by-layer growth of an ordered, wetting interface. gatech.edu In lubrication scenarios, the structure of the confining surfaces can induce ordering in the hexadecane film, which in turn affects slip behavior. nih.govmdpi.com For example, different iron and iron oxide surfaces lead to different degrees of ordering and slip in the lubricant film. mdpi.com

Experimental Probes of Molecular Motion and Conformational Changes

Experimental techniques provide a direct means to observe the dynamic behavior of this compound molecules, revealing details about their motion and conformational flexibility in constrained environments.

Chain Dynamics within Inclusion Compounds (e.g., Urea (B33335) Clathrates)

Urea inclusion compounds (UICs) serve as excellent model systems for studying the dynamics of isolated long-chain alkanes. In these structures, guest molecules like hexadecane are trapped within narrow, parallel channels of a crystalline urea host. researchgate.netresearchgate.networldscientific.com The use of this compound allows for powerful techniques like deuterium (B1214612) nuclear magnetic resonance (²H NMR) to be employed. researchgate.netresearchgate.netpageplace.de

²H NMR studies have established the nature of the motion of this compound within urea tunnels. researchgate.netresearchgate.net At room temperature, the motion consists of several key dynamics:

60° jumps of the entire molecule about its long axis. researchgate.netresearchgate.net

Torsional libration (oscillation) of approximately ±25° about the penultimate carbon-carbon bond. researchgate.netresearchgate.net

Rapid rotation of the terminal CD₃ groups around their symmetry axis. researchgate.netresearchgate.netpageplace.de

These compounds often exhibit a phase transition at low temperatures (around 147-150 K for the hexadecane/urea adduct), which is associated with an abrupt change in the motional freedom of the hexadecane molecule. researchgate.netresearchgate.net Below this transition, the host structure changes from hexagonal to orthorhombic, and while the motion is more restricted, a significant degree of molecular movement persists. researchgate.net Molecular dynamics simulations complement these findings, showing that interactions with the chiral urea tunnel can influence the rotational orientation of the achiral hexadecane guest. worldscientific.comworldscientific.com

Rotational and Intramolecular Isomerization Dynamics

The rotational and conformational dynamics of molecules, including isomerization between different spatial arrangements, can be influenced by the surrounding solvent environment. Hexadecane, due to its chain-like nature, provides a medium where such dynamics can be studied. While direct studies on the isomerization of this compound itself are less common, its use as a solvent or as part of a larger system provides valuable information.

Studies on photochemical molecular motors in various solvents, including hexadecane, show that the isomerization process, which involves the rotation of large molecular units, is sensitive to solvent friction and viscosity. uea.ac.uk Similarly, the rate of rotational isomerization of smaller molecules dissolved in hexadecane can be measured, providing insight into the frictional forces exerted by the solvent that hinder torsional motion. ucl.ac.uk For instance, the dynamics of electrocyclic ring-opening reactions have been shown to be influenced by the solvent environment, with different decay components observed in hexadecane compared to other solvents like heptane (B126788) or various alcohols. aip.org These studies highlight that the intramolecular potential of a reacting molecule is modified by solvent friction, which can be probed by varying the solvent and temperature. ucl.ac.ukaip.org

Interfacial Science and Colloidal System Research

Interaction Dynamics at Liquid-Liquid Interfaces

The interface between two immiscible liquids, such as oil and water, is a dynamic environment where the behavior of surfactants and solutes dictates the properties of the entire system, like in emulsions. Using Hexadecane-d34 as the oil phase allows for detailed structural analysis of these interfaces.

In emulsion systems, where one liquid is dispersed as droplets in another, surfactants adsorb at the oil-water interface to provide stability. The use of this compound in neutron reflectometry and vibrational sum frequency scattering (VSFS) studies has been instrumental in elucidating the structure of these adsorbed surfactant layers.

Research on high internal phase water-in-oil emulsions using this compound has revealed that an oil-rich phase forms at the interface with a solid surface, regardless of whether the surface is hydrophilic or hydrophobic. acs.org Neutron reflectivity measurements showed a distinct surfactant monolayer at the solid surface, followed by a hexadecane-rich layer. acs.org Similarly, studies on the adsorption of the surfactant cetyltrimethylammonium bromide (CTAB) at the this compound/water interface have used deuterium (B1214612) labeling to determine the structure and the area per molecule. nih.govchemrxiv.org

The choice of surfactant and its interaction with the oil phase significantly impacts the interfacial structure. For instance, studies combining the surfactants Span 80 and sodium dodecyl sulfate (B86663) (SDS) in nanoemulsions with deuterated hexadecane (B31444) have shown that both surfactants can be present at the interface simultaneously. epfl.ch The nanoscale curvature of oil droplets has also been shown to be a critical factor. In nanoemulsions with droplet sizes between 80 and 270 nm, the surface charge density from adsorbed dodecyl sulfate surfactants was found to decrease dramatically on smaller, more highly curved droplets. nih.gov This effect is attributed to a balance between surfactant adsorption and counterion condensation at the nanoscale. nih.gov

Vibrational sum frequency scattering studies have provided a molecular-level view of surfactant conformation. For the surfactant Aerosol-OT (AOT) at the this compound/D₂O interface, measurements showed that the AOT molecules and surrounding water molecules have different structures on nanodroplets compared to a flat planar interface. pnas.org

Table 1: Interfacial Properties of Surfactants at this compound/Aqueous Interfaces

Surfactant SystemTechniqueKey FindingReference
n-Hexadecylphosphorylcholine (C16PC)Neutron ReflectivityLimiting area per molecule at the interface is 40 ± 5 Ų. A trilayer model is proposed to explain the observed film thickness. researchgate.net
Cetyltrimethylammonium bromide (CTAB)Neutron ReflectivityUsed deuterium labeling to study the structure at the oil-water interface. nih.gov
Dodecyl sulfateSecond-Harmonic ScatteringSurface charge density is significantly reduced on oil droplets with a radius of 80 nm compared to those >200 nm. nih.govamazonaws.com
Aerosol-OT (AOT)Vibrational Sum Frequency ScatteringInterfacial AOT and water molecules exhibit different structures on nanodroplets versus a planar interface. pnas.org

The interface between a liquid and its vapor is another area where this compound is employed to understand molecular interactions. Neutron reflectometry (NR) can probe the enrichment or depletion of solutes at this interface. Studies using NR with isotopically labeled molecules, such as deuterated oils, allow for the direct measurement of the surface excess of specific components. mdpi.com For example, research on the interaction between deuterated hexane (B92381) vapor and surfactant monolayers at the water/air interface demonstrates the power of this technique. By using air contrast matched water (ACMW), the signal from the aqueous subphase is minimized, allowing the reflection to be dominated by the deuterated hexane and the surfactant layer. mdpi.com This approach provides quantitative information on how vapor-phase molecules penetrate and interact with adsorbed surfactant films, a process analogous to solute enrichment at a this compound vapor-liquid interface.

Surfactant Adsorption and Interfacial Structure in Emulsion Systems

Solid-Liquid Interfacial Phenomena

The behavior of liquids at solid surfaces is fundamental to lubrication, coating, and microfluidics. This compound is used as the liquid phase to study the formation of depletion layers and the adsorption of additives onto various surfaces.

Neutron reflectivity studies have demonstrated the existence of a density depletion layer in hexadecane at the interface with solid surfaces. researchgate.netnih.govaip.orgcapes.gov.br In these experiments, this compound was brought into contact with single-crystal silicon substrates, some of which were functionalized with a coating of octadecyl-trichlorosilane (OTS) to create a hydrophobic surface. nih.govaip.org

For both the chemically cleaned silicon and the OTS-coated surfaces, a depletion of liquid density at the interface was observed. nih.govaip.org The thickness of this depletion layer was found to depend on the surface energy and temperature. researchgate.netaip.org For the OTS-coated surface, increasing the temperature from 22°C to 60°C caused the depletion distance to increase from 3.8 Å to 4.6 Å. aip.org Interestingly, applying shear to the liquid did not alter the depletion layer on the stable OTS surface, but it did affect the structure on the bare silicon surface. researchgate.netnih.govcapes.gov.br These results indicate that a simple density depletion is not the direct cause of liquid slip at the surface for this system. researchgate.netnih.gov

Table 2: Depletion Layer Distances of Hexadecane at Functionalized Surfaces

SurfaceTemperatureDepletion Distance (Å)Reference
OTS-coated Silicon22 °C3.8 ± 0.24 aip.org
OTS-coated Silicon60 °C4.6 ± 0.45 aip.org
Untreated SiliconNot specifiedData reported in referenced study researchgate.netresearchgate.net

This compound is an ideal solvent for studying the adsorption of lubricant additives onto metal surfaces using techniques like polarized neutron reflectometry (PNR). acs.orgacs.orgnih.gov The strong contrast between the deuterated solvent and hydrogenous additives allows for precise determination of the adsorbed layer's thickness and composition.

Studies on the adsorption of hexadecylamine (B48584) from a this compound solution onto an iron oxide surface showed the formation of a dense monolayer. acs.orgacs.orgnih.gov PNR data indicated a layer thickness of 16 (±3) Å at low amine concentrations, which increased to 20 (±3) Å at higher concentrations, suggesting the tilted orientation of the adsorbed molecules. acs.orgacs.org Similarly, the adsorption of palmitic acid onto an iron oxide surface from deuterated hexadecane resulted in a monolayer with a thickness of 16 (±4) Å. core.ac.uk

More complex systems, such as polymeric friction modifiers on copper surfaces, have also been investigated. In a study using a polymeric friction modifier dissolved in this compound, neutron reflectometry revealed that the polymer quickly formed an adsorbed layer with a thickness of approximately 6 nm on the copper surface. kyoto-u.ac.jp

Table 3: Adsorbed Layer Thickness of Additives from this compound on Metal/Metal Oxide Surfaces

AdditiveSurfaceLayer Thickness (Å)TechniqueReference
Hexadecylamine (low conc.)Iron Oxide16 ± 3PNR acs.orgacs.org
Hexadecylamine (high conc.)Iron Oxide20 ± 3PNR acs.orgacs.org
Palmitic AcidIron Oxide16 ± 4PNR core.ac.uk
Polymeric Friction ModifierCopper~60 (6 nm)Neutron Reflectometry kyoto-u.ac.jp

Depletion Layer Formation at Functionalized Surfaces

Colloidal Particle Dispersions in Deuterated Hexadecane

The stability and phase behavior of colloidal dispersions are highly dependent on the interactions between the particles, the solvent, and any stabilizing agents. This compound is frequently used as a nonpolar solvent in studies of sterically stabilized colloidal particles.

Research on stearyl-coated silica (B1680970) particles dispersed in this compound has shown that the solvent plays an active role in the particle interactions. uu.nlpnas.org An ordered interface layer, composed of both the grafted stearyl chains and interdigitating hexadecane molecules, forms around the particles. uu.nl This ordering is linked to the gelation behavior of the dispersion. uu.nl

In dispersions of poly(methyl methacrylate) (PMMA) latex particles, which are stabilized by a layer of poly(12-hydroxystearic acid) (PHSA), this compound has been used as a solvent to investigate the effect of adding surfactants like Aerosol-OT (AOT). researchgate.net Contrast-variation small-angle neutron scattering (SANS) experiments can distinguish between surfactant molecules that are simply dissolved in the bulk solvent and those that have been absorbed into the particle or its stabilizing layer. researchgate.netresearchgate.net Such studies have shown that while AOT adsorbs to silica organosols, it appears to be absorbed into the stabilizing layer of PMMA latexes. researchgate.net The use of deuterated solvents is crucial for providing the necessary scattering contrast to make these determinations.

Solvent Effects on Colloidal Phase Behavior

The choice of solvent profoundly influences the phase behavior of colloidal dispersions. Research on stearyl-coated silica particles has demonstrated that the gelation behavior is highly dependent on the solvent's molecular structure. uu.nl In n-hexadecane, these dispersions form a gel at lower volume fractions compared to when solvents like toluene (B28343) or benzene (B151609) are used. uu.nl This transition from a free-flowing fluid (sol) to a highly viscous gel is reversible with temperature changes. pnas.org

A key finding is that the gelation in n-hexadecane is accompanied by a significant anomalous heat effect, which is absent in other solvents. uu.nl This suggests that the interface plays a crucial role in the energetics of the transition. uu.nl The ability of the linear alkane solvent to interact intimately with the grafted alkyl chains on the colloid surface is a primary driver of this distinct phase behavior. uu.nl Theoretical models also support the significant impact of solvent molecule size on the phase behavior of colloidal systems, where the locations and shapes of spinodal and binodal regions are sensitive to the relative sizes of solvent and solute particles. nist.gov

Table 1: Comparison of Colloidal Phase Behavior in Different Solvents for Stearyl-Coated Silica Particles

SolventObserved Phase BehaviorAssociated Heat EffectReference
n-HexadecaneGelation occurs at lower volume fractions. Reversible temperature-dependent gel-to-sol transition.Anomalous heat effect observed, indicating a significant interfacial energy change. uu.nl
BenzeneGelation requires higher volume fractions compared to n-hexadecane.No significant heat effect observed. uu.nl
TolueneSimilar to benzene, gelation is less favorable than in n-hexadecane.No significant heat effect observed. uu.nl

Tribological Research and Lubrication Mechanisms

Fundamental Tribochemical Studies with Hexadecane-d34

Hexadecane (B31444) is frequently used as a model base oil in tribological studies due to its simple, well-defined chemical structure. tribologia.eu The use of its deuterated analogue, this compound, is particularly advantageous in mechanistic studies employing techniques like Sum Frequency Generation (SFG) spectroscopy, where the deuteration helps to suppress infrared light absorption by the solvent, allowing for clearer observation of the molecules at the interface. pnas.org

The boundary lubrication regime is a critical area of tribological study, characterized by significant surface-to-surface contact where the bulk viscosity of the lubricant is insufficient to prevent asperity interactions. nasa.govnumberanalytics.com Research under these conditions is complex, involving surface topography, chemical reactions, and adsorption processes. nasa.gov

Studies using hexadecane as a base lubricant under boundary friction conditions have demonstrated that, in its pure form, it can result in significant wear. ibbuniv.edu.ye This makes it an ideal reference fluid for evaluating the effectiveness of anti-wear additives. It is well-established that even simple saturated hydrocarbons like hexadecane undergo tribochemical reactions under the severe conditions of boundary lubrication. tribologia.eu Friction tests conducted in this regime, where the lubricant film thickness is less than the surface roughness, show a stable friction coefficient for neat hexadecane of around 0.20 at 25°C on steel surfaces. nih.gov The primary focus in this regime is the formation of protective surface films that minimize wear and surface damage. nasa.gov

Under the mechanical stress and high local temperatures generated by friction in a tribosystem, hexadecane molecules can break down and oxidize. tribologia.eu Research indicates that n-hexadecane initially oxidizes to form polar compounds such as alcohols and carboxylic acids. tribologia.eu These newly formed polar species can then interact strongly with metallic surfaces, like steel, or their native oxide layers. tribologia.euresearchgate.net

This interaction leads to the formation of a bonded surface film that is not easily removed by non-polar solvents. tribologia.eu This tribochemically generated film acts as a protective layer, mediating contact between the rubbing surfaces. Molecular dynamics simulations further show that molecules like n-hexadecane can form distinct, stable lubricating films on surfaces such as zinc oxide (ZnO). The ZnO layer enhances the adsorption of hexadecane molecules, causing them to arrange regularly on the surface into a stable structure capable of sustaining high loads. researchgate.net The formation of these ordered interface layers is a key factor in lubrication, and studies using this compound have been instrumental in probing the structure of these films. pnas.orguu.nl

Investigations in Boundary Lubrication Regimes

Molecular-Level Insights into Friction and Wear

The use of this compound in conjunction with molecular dynamics (MD) simulations and advanced surface-sensitive spectroscopy has provided profound insights into the behavior of lubricant molecules under confinement.

The topography of the confining surfaces at the nanoscale has a significant impact on the behavior of the lubricant film. mdpi.comscilit.com MD simulations using hexadecane have revealed how different surface textures influence the lubricant's rheology and ability to reduce friction. mdpi.comscilit.com

Key findings from these simulations show that surface patterns directly affect the formation and structure of "crystalline bridges" within the lubricant film, especially at lower shear rates. mdpi.com The orientation of hexadecane molecules within these bridges is dictated by the surface geometry, which in turn determines the lubricant's viscosity and frictional response. mdpi.comscilit.com

Table 1: Effect of Surface Texture on Hexadecane Lubricant Behavior (Based on Molecular Dynamics Simulations) mdpi.comscilit.com
Surface PatternMolecular Orientation in Crystalline BridgesObserved Viscosity (Low Load & Low Shear Rate)Tribological Behavior
SawtoothPerpendicular to shear directionHighestBehaves similarly to solid lubricants at low shear rates.
SquaretoothAligned in the shearing direction (nematic order)LowestProvides the lowest viscosity across a wide range of conditions.
SinusoidalDisordered groups with random orientationIntermediateExhibits intermediate viscosity and smaller oscillations in behavior.

These findings are crucial for the design of surfaces in nanoelectromechanical systems (NEMS) where boundary lubrication is a dominant factor. mdpi.comscilit.com

When confined between solid surfaces, hexadecane molecules exhibit distinct ordering and alignment. Molecular dynamics simulations of n-hexadecane films adsorbed on a gold substrate show that molecules in the first layer lie preferentially parallel to the surface. gatech.edu This ordering creates a layered structure, with density oscillations extending several nanometers from the solid-liquid interface. gatech.edu

Environmental Fate and Biodegradation Pathway Research

Tracing Hydrocarbon Sources and Degradation Pathways in Ecological Systems

The use of deuterated compounds like hexadecane-d34 is a cornerstone of stable isotope probing (SIP), a powerful technique that links metabolic function to microbial identity in environmental samples. researchgate.netnih.govnau.edu By introducing this compound into a system, scientists can trace the incorporation of deuterium (B1214612) into microbial biomass, lipids, and metabolites. This allows for the identification of the specific microorganisms responsible for degrading hexadecane (B31444) and illuminates the intricate pathways of its degradation. nih.govkarger.com

In studies of petroleum-contaminated environments, this compound is often used as an internal standard for the precise quantification of hydrocarbon concentrations in soil and water samples. researchgate.netss-pub.org This application is vital for assessing the extent of contamination and for monitoring the progress of weathering and biodegradation over time. core.ac.ukchemsrc.com Furthermore, compound-specific isotope analysis (CSIA) of deuterated alkanes helps differentiate between various sources of hydrocarbon contamination and distinguishes between biotic and abiotic degradation processes. tandfonline.compangaea.deresearchgate.net For example, analyzing the hydrogen isotope ratios (δ²H) of n-alkanes can help reconstruct past environmental conditions, although factors like evapotranspiration can influence the isotopic signature. tandfonline.comresearchgate.net

Anaerobic Alkane Degradation Mechanisms

While aerobic degradation of alkanes is well-documented, anaerobic degradation pathways are also significant, particularly in anoxic environments like deep sediments and contaminated aquifers. nih.govresearchgate.net Alkanes are chemically inert, and their activation without oxygen presents a metabolic challenge for microorganisms. nih.gov this compound has been instrumental in elucidating the novel biochemical strategies employed by anaerobic bacteria, primarily sulfate-reducers and nitrate-reducers, to break down these recalcitrant molecules. nih.govresearchgate.netasm.org

Research has revealed two primary mechanisms for the initial activation of alkanes under anaerobic conditions: addition to fumarate (B1241708) and carboxylation. researchgate.netasm.org The use of fully deuterated hexadecane (d34-hexadecane) has been pivotal in distinguishing between these pathways in various bacterial cultures. nih.govasm.orgnih.gov

The fumarate addition pathway involves the addition of the alkane to a fumarate molecule, typically at the subterminal (C-2) carbon. researchgate.netcapes.gov.br This reaction is catalyzed by a glycyl radical enzyme, forming an alkylsuccinate. researchgate.net Studies using d34-hexadecane with sulfate-reducing bacteria, such as strain AK-01, have confirmed this mechanism by identifying deuterated (1-methylpentadecyl)succinic acid as the initial metabolite. asm.orgnih.govresearchgate.net

The carboxylation pathway is an alternative activation strategy that involves the addition of a carboxyl group. nih.govresearchgate.net Evidence for this pathway was found in the sulfate-reducing bacterium Desulfococcus oleovorans (strain Hxd3), which converts even-carbon alkanes like hexadecane into odd-carbon number fatty acids. researchgate.net Incubating nitrate-reducing and sulfate-reducing consortia with d34-hexadecane led to the identification of deuterated fatty acid metabolites, such as pentadecanoic acid and tridecanoic acid, which supports the carboxylation mechanism, likely occurring at the C-3 position of the hexadecane molecule. nih.govasm.org

Interestingly, some studies have shown that both fumarate addition and carboxylation pathways can occur simultaneously within the same mixed microbial community, highlighting the metabolic versatility of anaerobes in degrading hydrocarbons. asm.orgnih.gov

The analysis of metabolites from cultures grown on this compound provides direct evidence for specific degradation pathways. Gas chromatography-mass spectrometry (GC-MS) is used to identify these deuterated products. nih.govasm.org

In studies supporting the carboxylation pathway , several key deuterated metabolites have been identified in extracts of cells incubated with d34-hexadecane. nih.govresearchgate.net These findings strongly suggest an initial carbon addition at the C-3 position of hexadecane, followed by β-oxidation. nih.govresearchgate.netasm.org

Table 1: Deuterated Metabolites Identified from this compound via the Carboxylation Pathway

Putative Deuterated Metabolite Formula Significance References
d27-Pentadecanoic acid C₁₅H₂D₂₇O₂ Indicates carboxylation at C-3 followed by loss of two terminal carbons and some deuterium exchange. nih.govresearchgate.net
d25-Tridecanoic acid C₁₃H₃D₂₅O₂ Suggests further β-oxidation of a C15 intermediate. nih.govresearchgate.net

For the fumarate addition pathway , the primary identified metabolite is the deuterated version of methylpentadecylsuccinic acid. Subsequent metabolism of this intermediate leads to other deuterated products. asm.orgnih.gov

Table 2: Deuterated Metabolites Identified from this compound via the Fumarate Addition Pathway

Putative Deuterated Metabolite Formula Significance References
Deuterated methylpentadecylsuccinic acid C₂₁H₈D₃₄O₄ The initial product of fumarate addition to d34-hexadecane. asm.orgnih.govresearchgate.net
Deuterated 4-methyloctadecanoic acid C₁₉H₇D₃₃O₂ Formed after carbon skeleton rearrangement and decarboxylation of the initial succinate (B1194679) adduct. asm.orgnih.gov
Deuterated 2-methylhexadecanoic acid C₁₇H₃D₃₃O₂ Another product derived from the initial succinate adduct. asm.orgnih.gov

The detection of these specific deuterated molecules provides unambiguous evidence of the metabolic steps involved in anaerobic hexadecane degradation. nih.govasm.org

Fumarate Addition and Carboxylation Pathways

Application in Environmental Remediation Studies

This compound is a valuable tool in studies focused on the remediation of petroleum-contaminated sites. It is frequently employed in microcosm experiments that simulate environmental conditions to evaluate the effectiveness of bioremediation strategies. sigmaaldrich.com For instance, researchers have used d34-hexadecane as a spike in sediment cores from estuarine ports to study how oil contamination and the application of chemical dispersants affect the native bacterial communities and their ability to degrade hydrocarbons. sigmaaldrich.com

Broader Applications and Future Research Directions

Advancements in Materials Science through Isotopic Labeling

Isotopic labeling with deuterium (B1214612) is a powerful technique in materials science, and Hexadecane-d34 plays a crucial role, primarily in studies utilizing neutron scattering. sci-hub.seresearchgate.netebsco.com The significant difference in the neutron scattering length of deuterium compared to hydrogen allows for contrast variation techniques, which are instrumental in elucidating the structure and dynamics of complex systems. sci-hub.seresearchgate.net

In polymer science, this compound is frequently used as a solvent for Small Angle Neutron Scattering (SANS) measurements. uc.edu This technique allows researchers to probe the conformation and size of polymer chains in solution. For example, studies have utilized this compound to investigate the temperature-induced structural changes of polymer additives used as viscosity improvers in lubricants. uc.eduacs.org By dissolving the polymer in deuterated hexadecane (B31444), the scattering signal from the solvent is minimized, making the polymer "visible" to neutrons and allowing for precise characterization of its radius of gyration and coil structure. uc.edu

Research on oil-in-water emulsions also benefits from the use of this compound. researchgate.netatamanchemicals.com In these studies, partially deuterated and fully deuterated hexadecane can be used to create specific scattering length densities, rendering certain components of the emulsion invisible to neutrons and enabling detailed analysis of interfacial structures and transport processes. sci-hub.seresearchgate.net

Table 1: Applications of this compound in Materials Science

Research Area Technique Role of this compound Research Finding Citation
Polymer Science Small Angle Neutron Scattering (SANS) Deuterated Solvent Characterization of polymer coil structure and temperature-dependent swelling. uc.edu
Lubricant Additives Neutron Reflectometry Deuterated Base Oil Investigation of the adsorption properties of polymethacrylate (B1205211) (PMA) additives on a silicon surface. acs.org acs.org

Contributions to Fuel Research and Combustion Studies

Hexadecane (C16H34), also known as cetane, is the primary reference compound for diesel fuel, with its combustion quality defining the cetane number of 100. atamanchemicals.comchemicalbook.comresearchgate.net The deuterated analogue, this compound, serves as an invaluable isotopic tracer in combustion research to elucidate complex reaction mechanisms and quantify the sources of pollutants. researchgate.netucl.ac.uk

One of the significant applications is in the source apportionment of particulate matter (PM), or soot, from diesel engines. researchgate.net Combustion processes can produce carbon particles derived from both the fuel and the engine's lubricating oil. By using this compound as the fuel or as a tracer within the fuel, researchers can distinguish its contribution to the final particulate emissions from that of the non-deuterated lubricant oil using mass spectrometry. researchgate.netucl.ac.uk

Furthermore, this compound is employed in fundamental kinetic studies. Experiments comparing the reaction rates of normal hexadecane and this compound under conditions like hydrogenolysis reveal kinetic isotope effects. nih.gov These effects provide insights into the rate-determining steps of the reaction, such as the cleavage of C-H versus C-D bonds, which is critical for developing more efficient catalytic processes for fuel production and upgrading. nih.gov The compound is also used to study H-D exchange reactions that occur during these processes. nih.gov

Table 2: Use of this compound in Fuel and Combustion Research

Study Type Objective Method Key Finding Citation
Pollutant Source Apportionment Determine the contribution of fuel vs. lubricant to particulate matter. Isotope Ratio Mass Spectrometry Isotopic labeling is a direct method to measure the relative contributions of different carbon sources to exhaust PM. researchgate.net researchgate.netucl.ac.uk
Kinetic Isotope Effect Studies Understand the mechanism of alkane hydrogenolysis. Catalytic Reaction Analysis C-H (or C-D) bond cleavage is kinetically involved in the hydrogenolysis reaction. nih.gov nih.gov

Development of Novel Tracer Applications in Complex Systems

The chemical inertness and distinct mass signature of this compound make it an excellent tracer for studying physical and biological processes in complex systems where tracking the fate of a hydrocarbon is necessary. zeochem.comisowater.comclearsynthdeutero.com

In environmental science, deuterated hydrocarbons are used to track pollutants and study their degradation pathways. zeochem.comisotope.com For example, this compound has been used in studies of the anaerobic biodegradation of long-chain alkanes by nitrate-reducing bacteria. asm.org By incubating microbial consortia with deuterated hexadecane, scientists can trace the pathway of the deuterium atoms into various metabolic products, identifying novel biochemical reactions such as carbon addition and subsequent β-oxidation. asm.org

This compound also serves as a critical internal standard in advanced analytical techniques for environmental monitoring. tandfonline.com In the analysis of organic aerosols, for instance, it is used in Thermal Desorption Aerosol Gas Chromatography/Mass Spectrometry (TAG) to quantify semi-volatile organic compounds in both gas and particle phases. tandfonline.comcopernicus.org Its use as an internal standard helps to correct for variations in instrument response and sample matrix effects, ensuring accurate quantification of target analytes. tandfonline.comcopernicus.org

Emerging Methodologies and Integrative Research Approaches in Deuterated Hydrocarbon Science

The growing demand for deuterated compounds like this compound across various scientific disciplines has spurred the development of new synthetic and analytical methodologies. acs.orgresearchgate.net Research is increasingly focused on creating more efficient, selective, and cost-effective methods for deuterium labeling. marquette.eduxmu.edu.cn

Emerging synthetic strategies include novel catalytic systems for hydrogen isotope exchange (HIE) and transfer deuteration reactions. acs.orgmarquette.edu These methods aim to precisely install deuterium atoms into specific positions within a molecule, moving beyond simple perdeuteration. marquette.edu For hydrocarbons, techniques involving metal-catalyzed exchange between the liquid hydrocarbon and deuterium gas (D2) or heavy water (D2O) under controlled conditions are being refined to produce high-purity deuterated products with minimal structural isomerization. researchgate.net

In the analytical realm, new online methods are being developed for rapid and precise determination of deuterium/hydrogen (D/H) ratios in hydrocarbons. nih.gov Techniques such as solid electrolyte reactor isotope ratio mass spectrometry (SER-IRMS) offer faster and more accurate measurements, which are crucial for tracer studies in geology and environmental science. nih.gov

Integrative approaches that combine isotopic labeling with multiple analytical techniques are also becoming more common. For example, combining Nuclear Magnetic Resonance (NMR) spectroscopy with mass spectrometry provides a more complete picture of molecular structure and isotopic distribution. diva-portal.orgacs.org These multi-faceted approaches are essential for tackling complex research questions, from elucidating metabolic pathways to understanding interstellar chemistry. nih.govnih.govacs.org The continued development of these advanced methodologies will undoubtedly expand the scope of applications for this compound and other deuterated hydrocarbons.

Table 3: Mentioned Chemical Compounds

Compound Name Formula
1-Methylnaphthalene C11H10
Acetone C3H6O
Benzene (B151609) C6H6
Carbon Dioxide CO2
Cetane C16H34
Deuterium D or ²H
Deuterium Oxide (Heavy Water) D2O
Diethyl Ether (C2H5)2O
Eicosane-d42 C20D42
Erythritol C4H10O4
Ethyl Methyl Ketone C4H8O
Hexadecane C16H34
This compound C16D34
Hexatriacontane-d74 C36D74
Isopropanol C3H8O
Ketopinic acid C10H14O3
Methanol CH4O
Nitric Acid HNO3
Palmitic acid-d31 C16H3D31O2
Pentaerythritol C5H12O4
Phenylalanine C9H11NO2
Polymethacrylate (C5H8O2)n
Propane C3H8
Putrescine C4H12N2
Pyrene C16H10
Sodium Dodecyl Sulfate (B86663) C12H25NaO4S
Spermidine C7H19N3
Spermine C10H26N4
Stearic acid-d35 C18HD35O2
Styrene C8H8
Tetracosane-d50 C24D50
Tetradecanoic acid-d27 C14H3D27O2
Toluene (B28343) C7H8
Triacontane-d62 C30D62
Tridecanoic acid C13H26O2

Q & A

Q. How is Hexadecane-d34 characterized to verify isotopic purity, and what analytical techniques are most effective?

this compound (C₁₆D₃₄, CAS 15716-08-2) requires rigorous isotopic purity validation, typically achieved via nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). In NMR, the absence of proton signals in the <sup>1</sup>H spectrum confirms deuterium substitution, while <sup>2</sup>H NMR quantifies isotopic enrichment. MS further corroborates molecular weight (260.65 g/mol) and isotopic distribution . For precise quantification, calibration against non-deuterated hexadecane standards is recommended to account for residual protons in commercial batches .

Q. What role does this compound serve in NMR spectroscopy, and how is it prepared for experiments?

this compound is a deuterated solvent used to minimize proton interference in NMR studies of hydrophobic compounds. For example, in conformational studies of macrocyclic peptides, it is mixed with CDCl₃ (e.g., 60 μL this compound + 120 μL CDCl₃) to dissolve non-polar analytes. The solvent ratio is optimized to balance sample solubility and spectral clarity, with concentrations adjusted to 20–23 mM for optimal signal-to-noise ratios .

Q. How does this compound behave in solvent extraction protocols, and what factors influence its recovery rates?

In hydrocarbon profiling (e.g., Drosophila suzukii), this compound serves as an internal standard. Extraction efficiency depends on time: 1–24 hr extraction periods reveal compound-specific recovery trends. For instance, dodecane (C₁₂) shows linear accumulation up to 24 hr, while this compound’s stability under prolonged extraction must be validated via GC-MS to rule out degradation .

Advanced Research Questions

Q. How can researchers resolve spectral overlap when using this compound in mixed-solvent systems?

In mixed solvents (e.g., this compound/CDCl₃/CD₃OH), deuterium isotope effects may cause minor chemical shift variations. To mitigate overlap, employ <sup>13</sup>C-DEPT NMR or heteronuclear single quantum coherence (HSQC) to isolate target signals. For example, in peptide studies, adjusting temperature (274–278 K) and using cryoprobes enhances resolution in crowded spectral regions .

Q. What experimental designs address isotopic dilution effects in quantitative studies using this compound?

Isotopic dilution can skew quantification in tracer experiments. To control this:

  • Use calibration curves with known this compound concentrations.
  • Pair with stable isotope-labeled internal standards (e.g., <sup>13</sup>C-hexadecane) for cross-validation.
  • Monitor deuterium loss via time-course MS analyses, especially under high-temperature conditions .

Q. How does isotopic substitution in this compound affect its thermodynamic properties compared to non-deuterated analogs?

Deuterium substitution increases molecular mass by ~5.4%, altering properties like boiling point (ΔT ~1–2°C) and density. These differences impact phase separation in solvent mixtures and diffusion coefficients in NMR. Computational models (e.g., molecular dynamics simulations) paired with experimental data (e.g., viscometry) are essential to predict behavior in multi-phase systems .

Q. What methodologies ensure this compound’s isotopic stability under varying experimental conditions?

Stability tests should include:

  • Accelerated degradation studies (e.g., exposure to light/heat) with GC-MS monitoring.
  • Validation of deuterium retention via isotopic ratio MS after prolonged storage.
  • Compatibility checks with reactive reagents (e.g., acids/bases) to rule out H/D exchange .

Data Analysis & Contradiction Management

Q. How should researchers reconcile discrepancies in this compound’s reported extraction efficiencies across studies?

Contradictory recovery rates (e.g., 75% vs. 90% in lipid extractions) may arise from solvent polarity or matrix effects. Solutions include:

  • Replicating protocols with controlled variables (e.g., pH, temperature).
  • Meta-analyses of published data to identify confounding factors.
  • Using ANOVA to statistically compare extraction conditions .

Q. What statistical approaches are optimal for analyzing time-dependent this compound degradation data?

Time-series data (e.g., 0–24 hr stability tests) benefit from nonlinear regression models (e.g., first-order decay equations). Pair with bootstrapping to assess confidence intervals and Kolmogorov-Smirnov tests to validate normality in degradation trends .

Experimental Design Considerations

Q. How to design a mixed-methods study integrating this compound’s quantitative analysis with qualitative mechanistic insights?

  • Quantitative: Measure deuterium enrichment via MS under varying experimental conditions.
  • Qualitative: Use molecular docking simulations to explore isotopic effects on solute-solvent interactions.
    Triangulate findings via convergence analysis, ensuring hypotheses address gaps in deuterated solvent behavior .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.